molecular formula C13H18N2O B1377238 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine CAS No. 219869-44-0

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

Cat. No.: B1377238
CAS No.: 219869-44-0
M. Wt: 218.29 g/mol
InChI Key: LLMKHEIMRUSUMD-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the spiro ring system makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets and pathways. The presence of the amine group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in its biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine can be compared with other similar compounds, such as:

These compounds share the spirocyclic structure but differ in their functional groups and overall molecular composition. The uniqueness of this compound lies in its specific combination of benzyl, oxa, and azaspiro groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12-7-15(8-13(12)9-16-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMKHEIMRUSUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744260
Record name 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219869-44-0
Record name 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6-benzyl-8-nitro-2-oxa-6-aza-spiro[3.4]octane (2 g, 8.1 mmol), iron powder (2.3 g, 40.5 mmol), ammonium chloride (4.3 g, 81 mmol), methanol (40 mL) and 8 mL of water was heated with stirring for 2 hours at 80° C. The reaction mixture was filtered by a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was used for next step without further purification.
Name
6-benzyl-8-nitro-2-oxa-6-aza-spiro[3.4]octane
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Reactant of Route 2
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Reactant of Route 3
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Reactant of Route 4
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Reactant of Route 5
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Reactant of Route 6
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

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